molecular formula C10H12ClF3N4 B1413141 (E)-N'-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N,N,N'-trimethylformohydrazonamide CAS No. 1311283-69-8

(E)-N'-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N,N,N'-trimethylformohydrazonamide

Cat. No.: B1413141
CAS No.: 1311283-69-8
M. Wt: 280.68 g/mol
InChI Key: ONFVZRQQJOLJBF-GIDUJCDVSA-N
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Description

(E)-N’-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N,N,N’-trimethylformohydrazonamide is a synthetic organic compound characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N,N,N’-trimethylformohydrazonamide typically involves the reaction of 6-chloro-4-(trifluoromethyl)pyridine-2-carbaldehyde with N,N,N’-trimethylhydrazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N,N,N’-trimethylformohydrazonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The chlorine and trifluoromethyl groups on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyridine derivatives.

Scientific Research Applications

(E)-N’-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N,N,N’-trimethylformohydrazonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N’-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N,N,N’-trimethylformohydrazonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The compound’s unique structure allows it to bind to these targets and modulate their activity, resulting in various effects depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-4-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.

    N,N,N’-Trimethylhydrazine: Another precursor used in the synthesis.

    Other pyridine derivatives: Compounds with similar structures but different substituents on the pyridine ring.

Uniqueness

(E)-N’-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N,N,N’-trimethylformohydrazonamide is unique due to its specific combination of substituents on the pyridine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N'-[[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-methylamino]-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClF3N4/c1-17(2)6-15-18(3)9-5-7(10(12,13)14)4-8(11)16-9/h4-6H,1-3H3/b15-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFVZRQQJOLJBF-GIDUJCDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NN(C)C1=NC(=CC(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/N(C)C1=NC(=CC(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N'-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N,N,N'-trimethylformohydrazonamide
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(E)-N'-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N,N,N'-trimethylformohydrazonamide
Reactant of Route 3
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(E)-N'-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N,N,N'-trimethylformohydrazonamide
Reactant of Route 4
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(E)-N'-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N,N,N'-trimethylformohydrazonamide
Reactant of Route 5
Reactant of Route 5
(E)-N'-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N,N,N'-trimethylformohydrazonamide
Reactant of Route 6
(E)-N'-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N,N,N'-trimethylformohydrazonamide

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